molecular formula C14H15NO4S B379162 3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE

Cat. No.: B379162
M. Wt: 293.34g/mol
InChI Key: QFPUQVWIERXJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a compound that belongs to the class of 1,4-dihydropyridines. These compounds are known for their diverse biological activities and are often used as building blocks in organic synthesis for the preparation of various biologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves a multi-step process. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt in the presence of a suitable solvent such as ethanol . The reaction is usually carried out under reflux conditions for several hours to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridine and tetrahydropyridine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-DIMETHYL 1-METHYL-4-(THIOPHEN-3-YL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is unique due to the presence of the thienyl group, which can enhance its biological activity and specificity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34g/mol

IUPAC Name

dimethyl 1-methyl-4-thiophen-3-yl-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C14H15NO4S/c1-15-6-10(13(16)18-2)12(9-4-5-20-8-9)11(7-15)14(17)19-3/h4-8,12H,1-3H3

InChI Key

QFPUQVWIERXJIP-UHFFFAOYSA-N

SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=CSC=C2)C(=O)OC

Canonical SMILES

CN1C=C(C(C(=C1)C(=O)OC)C2=CSC=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.